Cas no 339012-83-8 (5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid)

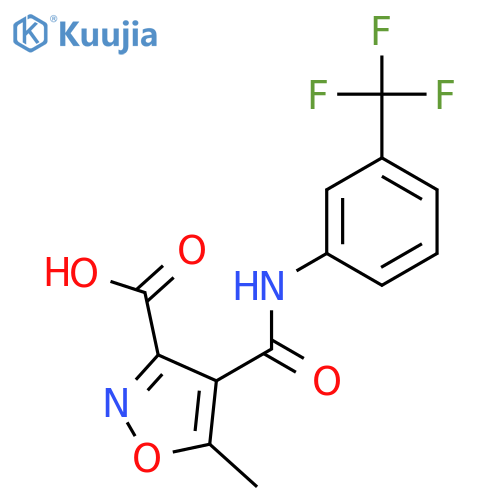

339012-83-8 structure

商品名:5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid

CAS番号:339012-83-8

MF:C13H9F3N2O4

メガワット:314.216773748398

MDL:MFCD00793091

CID:3061031

PubChem ID:2775564

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide

- 339012-83-8

- 5-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-1,2-oxazole-3-carboxylic acid

- HEYOBNARZABBEQ-UHFFFAOYSA-N

- 5-methyl-4-[[3-(trifluoromethyl)anilino]carbonyl]-3-isoxazolecarboxylic acid

- 5-methyl-4-([3-(trifluoromethyl)anilino]carbonyl)-3-isoxazolecarboxylic acid

- AKOS005070989

- 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylicacid

- 5-methyl-4-(3-(trifluoromethyl)phenylcarbamoyl)isoxazole-3-carboxylic acid

- SCHEMBL7824661

- MFCD00793091

- 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid

- CS-0327694

- 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid

- 7J-922

- 5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic Acid

- 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid

-

- MDL: MFCD00793091

- インチ: InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)

- InChIKey: HEYOBNARZABBEQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=NOC(C)=C1C(NC2=CC=CC(C(F)(F)F)=C2)=O)O

計算された属性

- せいみつぶんしりょう: 314.05144126g/mol

- どういたいしつりょう: 314.05144126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 444

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- ゆうかいてん: 178

- ふってん: 178°C

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M029640-50mg |

5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid |

339012-83-8 | 50mg |

$ 380.00 | 2022-06-04 | ||

| Chemenu | CM309343-1g |

5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |

339012-83-8 | 95% | 1g |

$*** | 2023-05-30 | |

| abcr | AB157678-1g |

5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |

339012-83-8 | 1g |

€950.60 | 2025-02-19 | ||

| abcr | AB157678-500mg |

5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |

339012-83-8 | 500mg |

€620.80 | 2025-02-19 | ||

| Ambeed | A113910-1g |

5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |

339012-83-8 | 95+% | 1g |

$619.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398364-500mg |

5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |

339012-83-8 | 95+% | 500mg |

¥4870.00 | 2024-05-18 | |

| TRC | M029640-100mg |

5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid |

339012-83-8 | 100mg |

$ 625.00 | 2022-06-04 | ||

| 1PlusChem | 1P00BZ8S-500mg |

3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide |

339012-83-8 | 500mg |

$425.00 | 2025-02-25 | ||

| A2B Chem LLC | AF58092-500mg |

3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide |

339012-83-8 | 500mg |

$253.00 | 2024-04-20 | ||

| Chemenu | CM309343-1g |

5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |

339012-83-8 | 95% | 1g |

$793 | 2021-08-18 |

5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

339012-83-8 (5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:339012-83-8)5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid

清らかである:99%

はかる:1g

価格 ($):557.0